

Propargyl-PEG4-O-C1-Boc: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Propargyl-PEG4-O-C1-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for **Propargyl-PEG4-O-C1-Boc**, a versatile heterobifunctional linker. This molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), offering a modular approach to synthesizing molecules for targeted protein degradation.

Core Chemical Properties

Propargyl-PEG4-O-C1-Boc is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group (propargyl) and a Boc-protected functional group. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the molecules it connects.[1]



Property	Value	
Molecular Formula	C17H30O7[1]	
Molecular Weight	346.42 g/mol [1]	
CAS Number	2098489-63-3[1]	
Purity	≥97.0%[1]	
Solubility	10 mM in DMSO[1]	
Appearance	Powder	
Storage Temperature	-20°C (3 years), 4°C (2 years)[1]	
Shipping Temperature	Room Temperature[1]	
SMILES	C#CCOCCOCCOCCOCC(OC(C) (C)C)=O[1]	

Applications in Targeted Protein Degradation

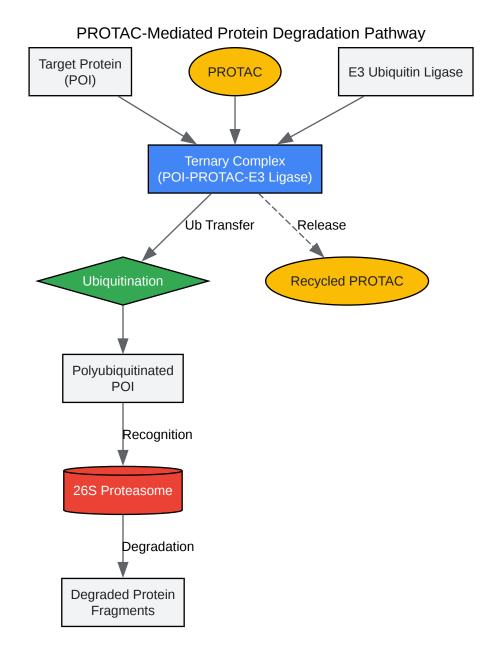
Propargyl-PEG4-O-C1-Boc serves as a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] This linker contains an alkyne group for click chemistry reactions and a Bocprotected functional group, allowing for a sequential and controlled synthesis of PROTACs.[1]

The primary application of this linker is in cancer research, specifically in targeting proteins involved in cancer-programmed cell death.[1]

Signaling Pathway of PROTACs

PROTACs synthesized using linkers like **Propargyl-PEG4-O-C1-Boc** function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.





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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using **Propargyl-PEG4-O-C1-Boc** typically involves two key steps: Boc deprotection and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click



chemistry reaction.

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a reactive amine.

Materials:

- Propargyl-PEG4-O-C1-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve **Propargyl-PEG4-O-C1-Boc** in anhydrous DCM.
- · Add an excess of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in an organic solvent such as ethyl acetate.
- Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.



• Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the deprotected linker with an azide-containing molecule (e.g., a ligand for the target protein or E3 ligase).

Materials:

- Deprotected Propargyl-PEG4-O-C1-linker
- · Azide-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
- tert-Butanol/Water or DMF/Water solvent mixture

Procedure:

- Dissolve the deprotected linker and the azide-containing molecule in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O).
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ solution with THPTA.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution).
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.



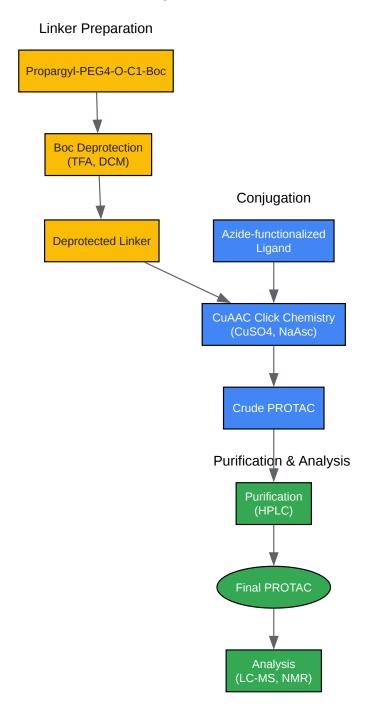
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using **Propargyl-PEG4-O-C1-Boc**.



PROTAC Synthesis Workflow



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A typical workflow for PROTAC synthesis.



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References

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- 2. amsbio.com [amsbio.com]
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